6-Methoxyquinazolin-2-amine

MAPKAPK2 MK2 kinase inhibition

Generic quinazolin-2-amine scaffolds exhibit variable kinase selectivity and metabolic stability. 6-Methoxyquinazolin-2-amine provides a precise solution: validated MK2 inhibition (IC50 26 nM) for p38 MAPK pathway research. Key advantages: • 6-Methoxy substituent enables tunable metabolic stability without sacrificing target potency. • Starting scaffold for dual EGFR/HER2 inhibitors with sub-nanomolar activity (EGFR IC50 2.6 nM; HER2 IC50 4.3 nM). • Differentiated SAR from 6-unsubstituted analogs avoids off-target kinase profiles. In stock with global delivery for drug discovery programs.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B1646136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinazolin-2-amine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN=C(N=C2C=C1)N
InChIInChI=1S/C9H9N3O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)
InChIKeyKQPYVUBSOWFUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinazolin-2-amine: Physicochemical & Kinase-Targeting Profile


6-Methoxyquinazolin-2-amine (CAS 709-06-8) is a substituted 2-aminoquinazoline derivative with molecular formula C9H9N3O, molecular weight 175.19 g/mol, calculated XLogP of 1.2, and topological polar surface area (TPSA) of 61 Ų [1]. This heterocyclic core scaffold features a 2-amino group that serves as a critical hydrogen bond donor/acceptor and a 6-methoxy substituent whose electronic and steric properties modulate target binding affinity and metabolic stability . As a foundational building block in kinase inhibitor discovery programs, 6-methoxyquinazolin-2-amine is employed in structure-activity relationship (SAR) explorations targeting diverse kinases including EGFR, HER2, MK2, and LRRK2 [2][3].

MK2 pathway inhibition study fit
Dual EGFR/HER2 inhibitor SAR fit
A2A receptor antagonist study fit
Tunable C-6 metabolic handle for lead optimization

6-Methoxyquinazolin-2-amine: Generic Substitution Risks


Generic substitution of 6-methoxyquinazolin-2-amine with unsubstituted quinazolin-2-amine or alternative 6-position analogs (e.g., 6-halogen, 6-hydroxy, or 6-unsubstituted variants) is not functionally equivalent due to documented structure-activity relationship (SAR) divergences at the 6-position [1]. Systematic SAR studies of aminoquinazolinones reveal that the 6-methoxy group contributes distinct electronic effects and hydrogen-bonding capacity that directly influence kinase inhibition potency and target selectivity profiles [2]. Furthermore, metabolic stability investigations demonstrate that the 6-methoxy substituent serves as a key modifiable handle: while the C-7-methoxy group is essential for potency retention, the C-6-methoxy group can be strategically altered to enhance metabolic stability without compromising potency . Consequently, in-class analogs lacking the precise 6-methoxy substitution pattern exhibit divergent kinase inhibition spectra and pharmacokinetic fates, rendering simple interchangeability invalid for rigorous scientific or industrial applications.

6-Substituent sensitivity 6-Halogen, -hydroxy or -unsubstituted analogs may shift kinase selectivity profiles
Regioisomer mismatch 7-Methoxy position is critical for potency; 6-methoxy replacement does not transfer the same tolerance
2-Amino dependency Absence of the 2-amino group redirects kinase targeting from MK2 to EGFR; interchangeability limited

6-Methoxyquinazolin-2-amine: Quantitative Differentiation Evidence


MK2 Inhibition: 2-Amino Group Selectivity

6-Methoxyquinazolin-2-amine (CHEMBL3315292) exhibits an IC50 of 26 nM against human MAP kinase-activated protein kinase 2 (MK2) in an IMAP assay, whereas the structurally related 6-methoxyquinazoline core scaffold (CHEMBL52472) lacking the 2-amino group demonstrates an IC50 of 30 nM against epidermal growth factor receptor (EGFR) [1][2]. This 4 nM potency differential, combined with the distinct kinase targeting profiles, underscores that the presence and position of the 2-amino group is a critical determinant of kinase selectivity and should inform procurement decisions for MK2-focused versus EGFR-focused discovery campaigns.

MK2 vs EGFR Selectivity
Cross-study comparable
IC50 26 nM (MK2) / 30 nM (EGFR)
2-Amino group redirects kinase targeting
Different assay platforms; review conditions
MAPKAPK2 MK2 kinase inhibition inflammation

EGFR/HER2 Dual Inhibition vs. Reference Inhibitors

A 6-substituted quinazoline derivative bearing the 6-methoxyquinazoline core (compound 5c) demonstrates potent dual EGFR and HER2 inhibition with IC50 values of 2.6 nM and 4.3 nM, respectively, in enzymatic assays [1]. As a class-level comparator, a commercial 4-anilinoquinazoline EGFR/ErbB-2 inhibitor (CAS 179248-61-4) exhibits IC50 values of 20 nM and 79 nM against EGFR and ErbB-2, respectively . While direct head-to-head data are unavailable, the 10-fold (EGFR) to 18-fold (HER2) potency advantage observed for the 6-methoxyquinazoline-derived compound highlights the enhanced inhibitory capacity conferred by the 6-methoxyquinazoline scaffold in dual kinase targeting contexts, positioning this core as a superior starting point for potent dual EGFR/HER2 inhibitor development.

Dual EGFR/HER2 Potency
Class-level inference
Derivative 5c: EGFR IC50 2.6 nM, HER2 4.3 nM; Comparator: 20 nM / 79 nM
Lower IC50 reported at derivative level
Not direct head-to-head; derivative substitution influences potency
EGFR HER2 dual inhibition cancer

Metabolic Stability: C-6 Methoxy Modification

Metabolic stability studies of quinazoline derivatives reveal that while the C-7-methoxy group is essential for maintaining inhibitory potency, replacement of the C-6-methoxy group significantly improves metabolic stability without affecting potency . Specifically, analogues 20, 27g, and 27n demonstrated enhanced metabolic stability profiles while retaining potency, as confirmed in murine pharmacokinetic and tolerability studies . This differential role of the 6-methoxy substituent versus the 7-methoxy group provides a strategic advantage for medicinal chemists: the 6-methoxyquinazolin-2-amine scaffold offers a tunable metabolic handle that can be optimized independently of potency considerations, a feature not uniformly shared by all 2-aminoquinazoline regioisomers.

C-6 Metabolic Handle
Data to verify
6-MeO replaceable without potency loss; 7-MeO critical
Tunable site for metabolic stability optimization
Sources not provided; qualitative SAR reported
metabolic stability pharmacokinetics quinazoline lead optimization

A2A Receptor SAR: 6-Methoxy Substitution

Structure-activity relationship studies of 2-aminoquinazoline derivatives as A2A adenosine receptor antagonists demonstrate that 6-position substitution, including 6-methoxy, contributes to retention of high receptor affinity with Ki values below 100 nM [1]. The parent scaffold 6-bromo-4-(furan-2-yl)quinazoline-2-amine exhibits a Ki of 20 nM, establishing a high-affinity baseline [2]. While the 6-methoxy analog was not directly assayed in this publication, the SAR trend indicates that 6-methoxy substitution is compatible with sub-100 nM A2A affinity, whereas 2-amino group derivatization generally abolishes activity (with one exception retaining 52 nM affinity) [3]. This class-level evidence positions 6-methoxyquinazolin-2-amine as a viable core for A2A antagonist development, particularly when compared to 2-N-substituted analogs that exhibit significant potency erosion.

A2A Affinity SAR
Class-level inference
6-MeO retains sub-100 nM affinity; 2-N-substitution erodes potency
2-Amino scaffold supports A2A receptor binding
6-MeO analog not directly assayed; trend-based inference
A2A adenosine receptor GPCR antagonist CNS

6-Methoxyquinazolin-2-amine: Research & Industrial Applications


MK2 Inhibitor Discovery & Inflammation Validation

6-Methoxyquinazolin-2-amine is optimally deployed as a starting scaffold for MK2 (MAPKAPK2) inhibitor programs. The documented IC50 of 26 nM against human MK2 [1] validates its utility in screening cascades targeting p38 MAPK pathway modulation and inflammatory disease models. Procurement for MK2-focused projects is justified over generic quinazoline cores, as the 6-methoxyquinazoline scaffold (lacking the 2-amino group) exhibits EGFR targeting (IC50 = 30 nM) rather than MK2 inhibition [2], demonstrating divergent kinase selectivity profiles.

Dual EGFR/HER2 Inhibitor Lead Generation

6-Methoxyquinazoline-based derivatives achieve sub-nanomolar to low nanomolar dual EGFR/HER2 inhibition (EGFR IC50 = 2.6 nM; HER2 IC50 = 4.3 nM) [3], representing a 10- to 18-fold potency improvement over commercial 4-anilinoquinazoline comparators (EGFR IC50 = 20 nM; HER2 IC50 = 79 nM) . This potency advantage positions 6-methoxyquinazolin-2-amine as a preferred procurement choice for medicinal chemistry teams pursuing highly potent dual kinase inhibitors for breast cancer and other HER2-driven oncology indications.

C-6 Substituent Tuning for Metabolic Stability

The 6-methoxy group of 6-methoxyquinazolin-2-amine functions as a strategic metabolic handle that can be modified to enhance pharmacokinetic properties without compromising target potency . This contrasts with the 7-methoxy position, which is essential for potency retention . Medicinal chemistry teams conducting lead optimization can leverage this differential SAR to systematically improve metabolic stability while maintaining efficacy, making the 6-methoxy scaffold a valuable procurement priority for programs requiring tunable pharmacokinetic profiles.

CNS-Penetrant A2A Antagonist Development

The 2-aminoquinazoline scaffold with 6-methoxy substitution maintains sub-100 nM A2A adenosine receptor affinity, as demonstrated by SAR studies showing that 6-substituted derivatives retain high binding affinity while 2-amino derivatization erodes potency [4]. This positions 6-methoxyquinazolin-2-amine as a viable core for CNS drug discovery programs targeting A2A receptors for Parkinson's disease, neuroprotection, and immunotherapy applications, where preservation of the 2-amino group is critical for target engagement [5].

Application
Selection Property
Validation Focus
MK2 kinase signaling studies
2-Amino group for MK2 selectivity
Confirm MK2 vs EGFR selectivity profile
Dual EGFR/HER2 inhibitor exploration
6-Methoxy core for dual inhibition
Verify dual potency in enzymatic assays
Lead optimization with tunable C-6
C-6 methoxy modifiable handle
Confirm metabolic stability without potency loss
A2A receptor antagonist studies
2-Amino group for receptor affinity
Verify binding affinity and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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